Endo-9-azabicyclo[3.3.1]nonan-3-ol
Description
Contextualizing the 9-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry
The 9-azabicyclo[3.3.1]nonane core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds. nih.gov This framework is embedded in numerous natural products and has been utilized in the development of a wide range of therapeutic agents. nih.gov
Derivatives of the 9-azabicyclo[3.3.1]nonane skeleton have shown diverse biological activities, including:
Cytotoxic activity , making them of interest in cancer research. nih.gov
Dopamine (B1211576) D3 receptor ligand binding , relevant for treating psychotic and neurodegenerative disorders. nih.gov
High affinity for sigma-2 receptors , which are implicated in various neurological conditions. nih.gov
Potential for the treatment of diabetes mellitus . nih.gov
Interaction with nicotinic acetylcholine (B1216132) receptors , which are important neurological targets.
The rigid conformational nature of the bicyclic system can lead to enhanced binding selectivity and potency compared to more flexible molecules. This structural rigidity is a key feature that medicinal chemists exploit when designing new drugs.
Significance of the Endo-Stereoisomer in Bicyclic Systems
In bicyclic systems like 9-azabicyclo[3.3.1]nonane, the terms endo and exo are used to describe the relative stereochemistry of substituents. The prefix endo refers to the isomer where the substituent is positioned on the same side as the longest bridge of the bicyclic system. wikipedia.org Conversely, the exo isomer has the substituent on the opposite side. wikipedia.org
The stereochemistry of a molecule is crucial as it can significantly influence its biological activity. The specific orientation of functional groups in three-dimensional space determines how a molecule interacts with its biological target, such as a receptor or an enzyme.
In the context of Diels-Alder reactions, which are often used to synthesize bicyclic compounds, the endo product is frequently the kinetically favored product. chemistrysteps.com This is due to a favorable interaction between the orbitals of the reacting molecules in the transition state. chemistrysteps.com Although the exo product may be more thermodynamically stable, the faster rate of formation of the endo isomer often makes it the major product. chemistrysteps.com The ability to selectively synthesize the endo-isomer, such as through catalytic reduction of a ketone precursor, is therefore of great importance for accessing specific biologically active compounds. patsnap.comgoogle.com
Historical Overview of Research on Azabicyclo[3.3.1]nonane Systems
Research into the azabicyclo[3.3.1]nonane framework has a rich history, dating back to the late 19th century with the isolation of pseudopelletierine from pomegranate root bark. This discovery by the French pharmacist and chemist Charles Tanret established the azabicyclo[3.3.1]nonane structure as a significant motif in natural product chemistry.
The structural elucidation of this bicyclic system was a significant undertaking, with key contributions from Ciamician and Silber in the early 20th century through extensive chemical degradation studies. Their work confirmed the molecular formula and the bicyclic connectivity. Later, the synthetic utility of the azabicyclo[3.3.1]nonane core was highlighted by Willstätter's use of pseudopelletierine as a starting material for the synthesis of cyclooctatetraene.
Over the years, various synthetic methods have been developed to construct the azabicyclo[3.3.1]nonane skeleton. The Mannich reaction, a three-component condensation, is a common and efficient method for synthesizing derivatives of this scaffold. chemijournal.comrsc.org Other methods include cycloaddition reactions and Effenburger-type cyclizations. rsc.org The ongoing development of synthetic routes allows researchers to create a diverse range of substituted azabicyclo[3.3.1]nonane derivatives for biological evaluation. researchgate.netect-journal.kz
The study of azabicyclo[3.3.1]nonane systems continues to be an active area of research, driven by their potential applications in medicinal chemistry and materials science. rsc.org
Interactive Data Table: Research Findings on Azabicyclo[3.3.1]nonane Derivatives
| Compound Class | Synthetic Method | Biological Activity/Application |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Mannich reaction | Antitumor, Antimicrobial rsc.org |
| 9-Azabicyclo[3.3.1]nonane derivatives | Various | Cytotoxic, Dopamine D3 receptor ligands, Sigma-2 receptor affinity nih.gov |
| 2-Azabicyclo[3.3.1]nonanes | Various | Related to opioid receptors bohrium.com |
| 3-Oxa-9-azabicyclo[3.3.1]nonan-9-ol derivatives | Not specified | GPCR G119 agonists bohrium.com |
| 3,7-Diazabicyclo[3.3.1]nonanes | Mannich cyclocondensation | Cardiac antiarrhythmics, Anti-platelet, Antithrombotic nih.govect-journal.kz |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFLHAAIKYNNV-DHBOJHSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Endo 9 Azabicyclo 3.3.1 Nonan 3 Ol and Its Derivatives
Stereoselective Approaches to the Endo Configuration
The synthesis of the 9-azabicyclo[3.3.1]nonane skeleton often results in a mixture of stereoisomers. Achieving the desired endo configuration of the hydroxyl group at the C-3 position is a significant challenge that requires sophisticated stereoselective methods. The conformation of the bicyclic system and the stereochemistry of its substituents are typically confirmed using NMR spectroscopy and X-ray crystallography. acs.orgnih.gov
Enantioselective Synthesis Strategies
Achieving enantiopure forms of 9-azabicyclo[3.3.1]nonane derivatives is crucial for their application in fields where specific chiral interactions are necessary. Strategies often begin with the creation of chiral building blocks or the resolution of racemic mixtures.
Key Enantioselective Approaches:
Enzymatic Resolution: Lipases, such as the one from Candida rugosa, have been successfully used for the kinetic resolution of racemic diols like N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols. researchgate.net This method separates enantiomers by selectively catalyzing a reaction on one enantiomer, leaving the other unreacted. researchgate.net
Asymmetric Cyclization: Organocatalysis has enabled the asymmetric synthesis of related 2-azabicyclo[3.3.1]nonanes through a tandem desymmetrization and intramolecular aldol (B89426) reaction, forming the morphan scaffold. rsc.org
Chiral Precursors: The synthesis can start from commercially available chiral materials. For instance, new chiral amines like (1R,2S,5R,6S)-2,6-dimethyl-9-azabicyclo[3.3.1]nonane have been synthesized from 1,5-dimethyl-1,5-cyclooctadiene. clockss.org
A notable strategy involves the desymmetrization of a C2-symmetric 9-azabicyclo[3.3.1]nonane precursor, which can be accessed in both enantiomeric forms. This approach allows for the synthesis of either enantiomer of the target molecule by leveraging late-stage site-selective reactions.
Diastereoselective Control in Synthesis
Diastereoselective control is most critical in the reduction of the ketone at the C-3 position of the bicyclic scaffold. The choice of reducing agent and reaction conditions significantly influences the stereochemical outcome, favoring the formation of the endo-alcohol over the exo isomer.
The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is a well-documented example. Traditional methods using sodium borohydride (B1222165) in methanol (B129727) produce the desired endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.compatsnap.com More advanced methods utilize catalytic hydrogenation with ruthenium complexes, which offer high yields and excellent selectivity under milder conditions, while also minimizing waste products. google.compatsnap.com
| Catalyst/Reagent | Precursor | Product | Selectivity (endo:exo) | Yield | Reference |
| Sodium Borohydride | 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one | endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol | High endo selectivity | Quantitative | patsnap.comgoogle.com |
| RuCl2[(S)-binap][(R)-iphan] | 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one | endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 99.3 : 0.7 | 99.7% | patsnap.com |
Chiral Auxiliaries and Asymmetric Catalysis in Azabicyclo[3.3.1]nonane Construction
The use of chiral auxiliaries and asymmetric catalysts represents a powerful strategy for controlling stereochemistry during the synthesis of the azabicyclo[3.3.1]nonane framework. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a subsequent reaction, after which it is removed.
Recent advancements include the development of bifunctional phosphonium (B103445) salt/Lewis acid relay catalysis. nih.gov This metal-free catalytic system enables a cascade reaction to construct optically pure aryl-fused azabicyclo[3.3.1]nonane scaffolds with high efficiency. nih.gov The stereocontrol in this process is achieved through the synergistic effects of ion-pairing and hydrogen-bonding between the reactants and the cationic catalyst. nih.gov
Core Scaffold Construction Techniques
The fundamental 9-azabicyclo[3.3.1]nonane ring system is assembled through several key synthetic strategies. These methods are designed to efficiently create the bridged bicyclic structure from simpler, often acyclic or monocyclic, starting materials.
Mannich Reaction-Based Methodologies
The Mannich reaction is a cornerstone in the synthesis of 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives. semanticscholar.orgnih.gov This reaction typically involves the condensation of a cyclic ketone (like a piperidone derivative), an aldehyde (often formaldehyde), and a primary amine. semanticscholar.orgnih.gov
A common route to the precursor of endo-9-azabicyclo[3.3.1]nonan-3-ol involves a Mannich reaction using glutaraldehyde, 3-oxopentanedioic acid, and benzylamine (B48309) to produce 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. jst.go.jp This ketone is then stereoselectively reduced to the desired endo-alcohol. jst.go.jp The mechanism of this cyclization has been confirmed to proceed via the Mannich pathway rather than an alternative Michael addition route. nih.gov
Tandem Radical Reactions for Bridged Bicyclic Systems
Tandem radical reactions provide an innovative approach to constructing bridged bicyclic systems. These reactions involve a sequence of intramolecular events initiated by the formation of a radical species.
One such method is the "6-exo-dig" radical cyclization. In the synthesis of a euphococcinine precursor, a radical generated on a piperidine (B6355638) side-chain cyclizes in a regioselective manner to form the 9-azabicyclo[3.3.1]nonane system. beilstein-journals.org Another powerful strategy involves tandem polar/radical crossover sequences where an intramolecularly trapped radical cation intermediate leads to the formation of the bridged bicyclic system in an endo-mode cyclization. acs.org Furthermore, a sequential intermolecular and intramolecular radical Michael addition has been used to create functionalized chiral bicyclo[3.3.1]nonanes from starting materials like (S)-carvone. rsc.org
Cyclization Strategies in 9-Azabicyclo[3.3.1]nonane Synthesis
The construction of the 9-azabicyclo[3.3.1]nonane core is the foundational step in the synthesis of this compound and its derivatives. Various cyclization strategies have been devised to assemble this bicyclic system, each with its own merits and applications.
One of the most classical and widely employed methods is the Robinson-Schöpf type condensation . This reaction typically involves the condensation of a dialdehyde, such as glutaraldehyde, with a primary amine and a 1,3-dicarbonyl compound, like acetone-1,3-dicarboxylic acid. acs.org This one-pot, multicomponent reaction proceeds through a double Mannich reaction followed by decarboxylation to yield the 9-azabicyclo[3.3.1]nonan-3-one core. The choice of the amine component, such as benzylamine, can influence the reaction yield and provides a handle for further N-functionalization. acs.org
Mannich reactions represent a powerful tool for the synthesis of azacyclic compounds from acyclic precursors. epo.org Tandem Mannich reactions, in particular, have been utilized to construct the 3-azabicyclo[3.3.1]nonane scaffold directly from aromatic ketones, paraformaldehyde, and dimethylamine (B145610) in good yields. rsc.org This approach offers a facile one-pot synthesis of the bicyclic core.
More contemporary approaches have focused on developing novel cyclization cascades. For instance, a copper-catalyzed aerobic C-H oxidation/cyclopropanol cyclization cascade has been developed to construct the azabicyclo[3.3.1]nonane skeleton. acs.org Another innovative method involves an intramolecular aza-Prins cyclization of aza-Achmatowicz rearrangement products, mediated by bismuth tribromide (BiBr3), which acts as both a Lewis acid and a bromide source. acs.org This strategy allows for the facile construction of highly functionalized 9-azabicyclo[3.3.1]nonanes.
Radical cyclizations have also emerged as a viable strategy. A samarium(II) iodide (SmI2)-mediated radical cyclization protocol has been shown to be effective for the desired ring closure to form the indole-fused azabicyclo[3.3.1]nonane ring system. acs.org
Functional Group Interconversions and Derivatization
Once the 9-azabicyclo[3.3.1]nonane core is established, subsequent functional group interconversions and derivatizations are crucial for accessing this compound and its diverse analogs.
The stereoselective reduction of the ketone at the C-3 position of the 9-azabicyclo[3.3.1]nonan-3-one precursor is a critical step in obtaining the desired endo-alcohol. The stereochemistry of this reduction significantly impacts the biological activity of the final compound.
A common method for this reduction is the use of sodium borohydride (NaBH₄) in a suitable solvent like methanol. google.com This reagent generally provides the desired endo-alcohol, although the exo-isomer can also be formed. The reaction is typically performed at low temperatures (e.g., 0 °C) to enhance selectivity. google.com
More advanced and highly selective methods have been developed. A patent discloses a method for producing this compound derivatives by reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst. google.compatsnap.com This method is reported to be cost-effective and generates almost no waste products, simplifying the process compared to using boron-based reductants. google.com
The choice of reducing agent and reaction conditions can be tailored to favor the formation of the endo-isomer. Below is a table summarizing different reduction methods.
| Precursor | Reducing Agent/Catalyst | Solvent | Key Conditions | Product | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium borohydride (NaBH₄) | Methanol | 0 °C to ambient temperature | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | google.com |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | Ruthenium complex | Various | Hydrogen gas, 25 °C, 10 atm | This compound derivative | patsnap.com |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium | 1-Pentanol | Reflux | exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | epo.org |
The nitrogen atom at the 9-position of the bicyclic system offers a prime site for modification, allowing for the introduction of a wide range of substituents that can modulate the physicochemical and pharmacological properties of the molecule.
N-alkylation is a common transformation. For instance, after debenzylation of an N-benzyl precursor, the secondary amine can be protected with a tert-butoxycarbonyl (Boc) group. epo.org The N-benzyl group itself can be introduced during the initial cyclization by using benzylamine. acs.org
Further N-substitution can be achieved through various standard organic reactions. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been prepared, where modifications at the N-atom of the azabicycle led to potent and selective σ2 receptor ligands. researchgate.net For example, replacing a benzyl (B1604629) group at the nitrogen with aminobutyl or aminohexyl chains resulted in compounds with high affinity and selectivity. researchgate.net
The versatility of the this compound scaffold lies in its ability to be decorated with various pharmacophores to target different biological receptors. The hydroxyl group at the C-3 position and the nitrogen at the N-9 position are the primary handles for such modifications.
The hydroxyl group can be converted into an ether linkage. For example, 3-aryloxy-9-azabicyclo[3.3.1]nonane derivatives have been synthesized as monoamine reuptake inhibitors. epo.org This can be achieved through reactions like the Mitsunobu reaction, using coupling reagents such as diethylazodicarboxylate (DEAD) and triphenylphosphine. epo.org
The introduction of pharmacophores can also be achieved by modifying substituents on the bicyclic core. For instance, a series of functionalized 9-azabicyclo[3.3.1]nonane derivatives have been prepared through a multicomponent cascade reaction, allowing for the synthesis of natural-product-like compounds in a one-pot reaction. nih.gov This highlights the potential for combinatorial and parallel synthesis to generate libraries of diverse derivatives.
Synthetic Challenges and Optimization Strategies
Despite the development of various synthetic routes, challenges remain, particularly concerning byproduct formation and the need for optimized reaction conditions.
During the reduction of the ketone precursor, over-reduction can be an issue. For example, when using sodium borohydride, controlling the stoichiometry and the rate of addition is crucial to prevent the formation of undesired byproducts. The formation of the exo-alcohol isomer is another common byproduct that needs to be controlled through careful selection of reagents and reaction conditions. As noted, catalytic hydrogenation with a ruthenium complex can offer high selectivity for the endo product. google.compatsnap.com
In the initial cyclization steps, such as the Robinson-Schöpf reaction, side reactions can occur. The use of optimized conditions, such as specific pH ranges and temperatures, is necessary to maximize the yield of the desired bicyclic ketone and minimize the formation of polymeric or other undesired products. researchgate.net
Workup procedures can also introduce challenges. For instance, the stability of certain functional groups, such as nitriles, needs to be considered. Maintaining a neutral pH during extraction and storing at low temperatures can prevent hydrolysis to the corresponding amide.
Purification Advancement Techniques for Endo-Isomers
The isolation and purification of the endo-isomer of 9-azabicyclo[3.3.1]nonan-3-ol and its derivatives are critical steps in their synthesis, directly impacting the yield and purity of the final product. Various techniques have been developed and refined to effectively separate the desired endo-isomer from the corresponding exo-isomer and other reaction impurities. These methods range from classical techniques like recrystallization and column chromatography to more advanced and selective approaches.
A common starting material for the synthesis of this compound is its precursor, 9-azabicyclo[3.3.1]nonan-3-one. The purity of this ketone is crucial for the subsequent stereoselective reduction. Purification of the ketone can be achieved through methods such as recrystallization, alkali washing, or column chromatography. google.comgoogle.com
One established method for the synthesis of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol. google.comepo.org The resulting crude product, a mixture of endo and exo isomers, is then subjected to purification. epo.org Subsequent removal of the benzyl protecting group via hydrogenation yields this compound. epo.org
Recent advancements have focused on developing more efficient and stereoselective methods that minimize the formation of the exo-isomer, thereby simplifying the purification process. One such method involves the hydrogenation of a 9-azabicyclo[3.3.1]nonan-3-one derivative in the presence of a ruthenium complex catalyst. google.compatsnap.com This approach is advantageous as it often generates fewer byproducts, potentially simplifying the extraction and purification steps. google.com
For the separation of stereoisomers, such as the endo and exo forms of dicarboxylic acid derivatives with a norbornene structure, methods involving the differential solubility of their salts have been developed. google.com By treating a mixture of endo and exo isomers with a basic compound in a suitable solvent, it is possible to selectively precipitate one isomer as a salt, while the other remains in the liquid phase. google.com This principle can be adapted for the separation of other bicyclic compounds.
In some instances, purification can be achieved through a series of chemical transformations. For example, a crude mixture containing the endo-isomer can be treated with di-tert-butyl dicarbonate (B1257347) to form the Boc-protected derivative. epo.org This derivative can then be purified by extraction and subsequently deprotected to yield the pure endo-isomer. epo.org
The table below summarizes key purification techniques and their applications in the context of this compound and related compounds.
| Purification Technique | Target Compound/Mixture | Description of Process | Key Advantages | Reference |
| Recrystallization | 9-Azabicyclo[3.3.1]nonan-3-one | Dissolving the crude ketone in a suitable solvent and allowing it to crystallize, leaving impurities in the mother liquor. | Simple, cost-effective for initial purification. | google.comgoogle.com |
| Alkali Washing | 9-Azabicyclo[3.3.1]nonan-3-one | Washing the crude ketone with an alkaline solution to remove acidic impurities. | Removes specific types of impurities. | google.comgoogle.com |
| Column Chromatography | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Separating the ketone from impurities based on differential adsorption on a stationary phase (e.g., silica (B1680970) gel). | High resolution separation. | epo.org |
| Extraction | Endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester | Extracting the Boc-protected derivative from an aqueous solution using an organic solvent like dichloromethane. | Effective for separating compounds with different polarities. | epo.org |
| Filtration through Dicalite | Crude this compound | Filtering the reaction mixture after hydrogenation to remove the palladium on carbon catalyst. | Simple removal of solid catalysts. | epo.org |
| Salt Formation and Selective Precipitation | Mixture of endo and exo isomers of dicarboxylic acids | Treating the isomeric mixture with a base to selectively precipitate one isomer as a salt. | High selectivity for specific isomers. | google.com |
It is important to note that the choice of purification method depends on several factors, including the specific derivative being synthesized, the scale of the reaction, and the nature of the impurities present. Often, a combination of these techniques is employed to achieve the desired level of purity for the endo-isomer.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
A suite of spectroscopic techniques provides a detailed picture of the molecule's connectivity and spatial arrangement.
NMR spectroscopy is a powerful tool for investigating the conformational dynamics of bicyclic systems like Endo-9-azabicyclo[3.3.1]nonan-3-ol. In deuterated chloroform (B151607) solution, studies on related 3,7-diheterabicyclo[3.3.1]nonan-9-ols have shown that these molecules can exist in different conformations, such as a double chair, chair-boat, or a mixture of both. researchgate.net The conformation is often influenced by factors like intramolecular hydrogen bonding. researchgate.netresearchgate.net For instance, in some epimeric alcohols of this bicyclic system, the piperidine (B6355638) ring adopts a boat form due to hydrogen bonding between the nitrogen's lone pair and the hydroxyl proton. researchgate.net
Detailed 1D and 2D NMR experiments, including H,H-COSY, HET-COSY, HMBC, and NOESY, are crucial for unambiguous stereochemical assignments. researchgate.net For example, NOESY data can reveal through-space correlations between protons, confirming the chair conformation of the piperidine and cyclohexane (B81311) rings in related azabicycles. semanticscholar.org The significant difference in chemical shifts for axial and equatorial protons on the methylene (B1212753) groups can also provide insights into the ring's conformation. semanticscholar.org
| Technique | Information Gained |
|---|---|
| 1H NMR | Provides information on the chemical environment of protons and their coupling, indicating stereochemistry. |
| 13C NMR | Reveals the number of non-equivalent carbons and their chemical environment. |
| H,H-COSY | Identifies proton-proton coupling networks within the molecule. |
| HET-COSY/HMQC | Correlates directly bonded proton and carbon atoms. |
| HMBC | Shows long-range correlations between protons and carbons, aiding in establishing connectivity. |
| NOESY | Detects through-space interactions between protons, which is critical for determining the 3D structure and conformation. |
Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. For instance, the protonated molecule [M+H]⁺ of the parent compound, this compound, is observed at an m/z of 142. google.com Similarly, for a trifluoromethyl derivative, the [M+H]⁺ ion was observed at m/z 234.1072, which is very close to the calculated value of 234.1078. vulcanchem.com These precise measurements are instrumental in verifying the successful synthesis of the target compound.
| Compound | Ion | Observed m/z | Calculated m/z |
|---|---|---|---|
| This compound | [M+H]⁺ | 142 | - |
| exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol | [M+H]⁺ | 232 | - |
| 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol | [M+H]⁺ | 234.1072 | 234.1078 |
Circular dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration of chiral molecules. libretexts.org This method relies on the differential absorption of left and right circularly polarized light by an optically active compound. libretexts.org For molecules with multiple stereocenters like this compound, CD spectroscopy can help in assigning the absolute stereochemistry by comparing the experimental spectrum with that of known standards or with spectra predicted by theoretical calculations. acs.org The mirror-image relationship between the CD spectra of enantiomers allows for their unambiguous identification. acs.org Vibrational circular dichroism (VCD), which uses infrared light, is particularly useful for determining the structure of small organic molecules. libretexts.org
X-ray Crystallography in Bridged Bicyclic Systems Conformational Analysis
Single-crystal X-ray diffraction provides the most definitive evidence of the solid-state conformation of a molecule. tandfonline.com Studies on related 9-azabicyclo[3.3.1]nonane derivatives have revealed that the bicyclic system can adopt either a chair-chair or a chair-boat conformation. nih.gov For example, the hydroperchlorate salt of 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol was confirmed to exist in a chair-chair conformation in the solid state. nih.gov In contrast, the parent ketone, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, adopts a chair-boat conformation where the sulfur atom is in the boat portion of the ring. nih.gov The presence of intramolecular hydrogen bonds, as observed in some derivatives, can also be definitively confirmed by X-ray analysis, providing precise bond distances and angles. tandfonline.com
Computational Chemistry in Conformational Studies and Stereochemical Outcomes
Computational chemistry offers valuable insights into the conformational preferences and stereochemical outcomes of reactions involving this compound.
Ab Initio Quantum-Mechanical Calculations for Potential Energy Hypersurfaces
Ab initio quantum-mechanical calculations are a class of computational methods that solve the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. These methods are instrumental in exploring the potential energy hypersurface (PES) of a molecule, which maps the potential energy as a function of its geometric coordinates. By mapping the PES, one can identify stable conformers, corresponding to energy minima, and the transition states that connect them, which are saddle points on the surface.
For the 9-azabicyclo[3.3.1]nonane skeleton, the primary conformational question revolves around the arrangement of the two fused six-membered rings. The system can exist in several conformations, most notably the twin-chair (chair-chair, CC) and the boat-chair (BC) forms. Studies on related bicyclic systems indicate a general preference for the twin-chair conformation. However, substitutions on the rings can shift this equilibrium.
A detailed computational study on the closely related bicyclo[3.3.1]nonan-9-one provides a clear example of how ab initio and Density Functional Theory (DFT) methods are applied to analyze these systems. researchgate.net Researchers calculated the energy differences and the potential barriers for the inversion between its conformers. researchgate.net The study found that while the twin-chair (CC) conformation is more stable, the energy difference to the boat-chair (BC) form is small, suggesting that both conformers could coexist. researchgate.net The inversion barrier between them was also calculated, providing insight into the dynamics of the molecule. researchgate.net
| Computational Finding | Value (kcal/mol) | Conformation(s) Involved | Method |
| Free Energy Difference (ΔG) | ~1 | CC vs. BC | Ab Initio / DFT |
| Inversion Barrier (ΔG‡) | ~6 | CC to BC | Ab Initio / DFT |
This table presents findings for the related compound bicyclo[3.3.1]nonan-9-one, illustrating the type of data generated by ab initio and DFT conformational analyses. researchgate.net CC refers to the twin-chair conformation and BC to the boat-chair conformation.
Applying these methods to this compound would involve systematically altering key dihedral angles within the bicyclic framework and calculating the energy at each point to construct the PES. This would reveal the global minimum energy structure, almost certainly a twin-chair conformation, and quantify the energy penalties for adopting other forms like the boat-chair. The calculations would also need to account for the stereochemistry of the endo-hydroxyl group and the influence of the nitrogen atom's lone pair, which can affect conformational preferences through electronic interactions.
Density Functional Theory (DFT) for Transition State Analysis and Chiroptical Properties
Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly powerful for investigating reaction mechanisms via transition state analysis and for predicting spectroscopic properties used in stereochemical assignment.
Transition State Analysis
Transition state analysis involves locating the highest energy point along a reaction coordinate, known as the transition state (TS). The energy of the TS determines the activation energy barrier for the reaction. DFT calculations are widely used to model the geometry and energy of these fleeting structures. For a reaction involving this compound, such as the oxidation of its secondary alcohol to a ketone, DFT could be employed to map the entire reaction pathway. This would involve identifying the structures of the reactant, the transition state, and the product.
In a related example, DFT studies on the alkylation of a homotropane-derived enamine successfully located the transition state geometries for the approach of an electrophile from different faces of the molecule. acs.org The calculated free energies of these transition states were in good agreement with the experimentally observed stereoselectivity of the reaction. acs.org Similarly, DFT analysis of spiro derivatives of 3-azabicyclo[3.3.1]nonan-9-one has been used to explore their electronic properties through Natural Bond Orbital (NBO) analysis, which examines orbital interactions that contribute to molecular stability. nih.gov
Chiroptical Properties
Many derivatives of 9-azabicyclo[3.3.1]nonane are chiral, and determining their absolute configuration is crucial. Chiroptical spectroscopy, particularly circular dichroism (CD), provides an experimental handle for this. The comparison of experimental CD spectra with those predicted by computational methods is a reliable way to assign absolute stereochemistry. Time-dependent DFT (TDDFT) has emerged as the premier method for simulating CD spectra. researchgate.net
A notable study on N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, a derivative of the core structure, perfectly illustrates this application. researchgate.net Researchers synthesized and separated the enantiomers of the corresponding diol, which were then converted to the enantiomerically pure diones. To determine the absolute configuration, they used TDDFT to calculate the theoretical CD spectra for the (1R,5R) and (1S,5S) enantiomers. By matching the experimental CD spectrum to the calculated one, they could unambiguously assign the absolute configuration. researchgate.net
| Application | Methodology | Purpose | Outcome |
| Absolute Configuration Determination | Time-Dependent Density Functional Theory (TDDFT) | To simulate the circular dichroism (CD) spectra of enantiomers. | The calculated spectrum for the (1R,5R)/(1S,5S) enantiomers matched the experimental data, allowing for definitive assignment. researchgate.net |
This table summarizes the application of TDDFT to determine the absolute configuration of N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, a method directly applicable to chiral derivatives of this compound. researchgate.net
This powerful combination of experimental CD spectroscopy and theoretical TDDFT calculations provides a robust protocol for establishing the absolute stereochemistry of chiral molecules like derivatives of this compound.
Structure Activity Relationships Sar and Ligand Design Principles
Elucidating Molecular Determinants for Biological Activity
The specific arrangement of atoms and functional groups within the endo-9-azabicyclo[3.3.1]nonan-3-ol scaffold dictates its interaction with biological macromolecules. Key determinants of its activity include the bridged bicyclic core, the nature of the substituent on the nitrogen atom, and the stereochemistry of the hydroxyl group.
The bridged bicyclic nature of the 9-azabicyclo[3.3.1]nonane system imparts a high degree of rigidity to the molecule. This conformational constraint is a significant factor in its binding to receptors, as it reduces the entropic penalty upon binding and presents a well-defined orientation of substituents for interaction with the receptor's binding pocket. researchgate.netacs.org The [3.3.1] bicyclic system can adopt several conformations, including twin chair, chair-boat, and twin boat forms, with the twin-chair conformation being a common and stable arrangement. tandfonline.comresearchgate.net This rigid framework is a recurring motif in a variety of biologically active natural products and synthetic compounds. acs.orgnih.gov For instance, modifications to the bicyclic core, such as expanding the C2 bridge of an isotropane ring to form the azabicyclo[3.3.1]nonane system, have been shown to influence acaricidal activity. jst.go.jp The inherent structure of this scaffold is also crucial in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov
The substituent attached to the nitrogen atom of the 9-azabicyclo[3.3.1]nonane ring plays a pivotal role in modulating ligand affinity and selectivity for various receptors. researchgate.net Studies on a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have demonstrated that modifications at this position significantly impact binding to sigma (σ1 and σ2) receptors. researchgate.netnih.gov For example, the introduction of an N-benzyl group, in combination with other modifications, led to a dramatic increase in affinity for both σ1 and σ2 receptors. researchgate.net Further substitution on the para position of the N-benzyl group with a dimethylamino or an amino group resulted in enhanced selectivity for σ2 receptors, primarily by reducing the affinity for σ1 receptors. researchgate.net
Research has identified specific N-substituted analogs with high affinity and selectivity for the σ2 receptor. For instance, compounds like N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate and N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate have shown high affinity and selectivity for σ2 over σ1 receptors. researchgate.netnih.gov Similarly, N-(9-(4-aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate was identified as a novel compound with high affinity and excellent selectivity for σ2 receptors. researchgate.net These findings underscore the importance of the N-substituent in fine-tuning the pharmacological profile of this class of compounds.
| Compound | N-Substituent | Receptor Affinity/Selectivity |
| N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | 4-aminobutyl | High affinity and selectivity for σ2 vs. σ1 receptors. researchgate.netnih.gov |
| N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | 6-aminohexyl | High affinity and selectivity for σ2 vs. σ1 receptors. researchgate.netnih.gov |
| N-(9-(4-aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | 4-aminophenethyl | High affinity and excellent selectivity for σ2 vs. σ1 receptors. researchgate.net |
| N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl)N'-(2-methoxy-5-methylphenyl)carbamate | Benzyl (B1604629) | High affinity and moderate selectivity for σ2 vs. σ1 receptors. researchgate.net |
The stereochemistry of the hydroxyl group at the C3 position of the 9-azabicyclo[3.3.1]nonane ring is a critical determinant of biological activity. The endo or exo orientation of this group can significantly influence how the molecule interacts with its biological target. For example, in the context of σ2 receptor ligands, the α-orientation (endo) of the carbamate (B1207046) group, which is derived from the corresponding alcohol, is a common feature in active compounds. nih.gov The synthesis of stereochemically pure compounds is therefore essential to elucidate these relationships. For instance, the reduction of 9-azabicyclo[3.3.1]nonan-9-ones can lead to a mixture of stereoisomeric secondary alcohols with different orientations of the hydroxyl group. researchgate.net The stereoselectivity of such reactions is influenced by the sterically hindered nature of the bicyclic system. nih.gov The specific stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological activities. evitachem.com
Pharmacophore Modeling and Computational Drug Design for Azabicyclo[3.3.1]nonane Scaffolds
Pharmacophore modeling and computational drug design are powerful tools for understanding the key molecular features required for the biological activity of azabicyclo[3.3.1]nonane derivatives and for designing new, more effective ligands. These computational approaches help to identify the spatial arrangement of essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are necessary for optimal receptor binding.
The 3,7-diazabicyclo[3.3.1]nonane scaffold, a related structure, has been a subject of interest for developing ligands for nicotinic acetylcholine receptors (nAChRs). nih.gov The pharmacophoric elements often include a protonable nitrogen and a hydrogen bond acceptor (HBA) moiety. nih.gov Computational studies, such as Density Functional Theory (DFT), have been employed to analyze the electronic properties and molecular electrostatic potential (MEPS) of related bicyclic systems, providing insights into regions susceptible to electrophilic or nucleophilic attack. iucr.org Molecular docking studies are also utilized to predict the binding affinity and orientation of these ligands within the receptor's active site. iucr.org These computational methods, combined with experimental data, facilitate the rational design of novel ligands with improved affinity and selectivity.
Comparative Analysis with Related Azabicyclo[3.3.1]nonane Derivatives
To further understand the structure-activity relationships of this compound, it is beneficial to compare its properties with those of related derivatives where substituents have been modified.
Modifying the substituents on the azabicyclo[3.3.1]nonane scaffold has been a key strategy in the development of selective ligands for various receptors. A notable example is the development of selective σ2 receptor ligands. Starting from a lead compound, N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl)N'-(2-methoxy-5-methylphenyl)carbamate, which has moderate selectivity for σ2 over σ1 receptors, a series of analogues with different N-substituents were synthesized. researchgate.net
This led to the discovery of compounds with significantly improved σ2 selectivity. For instance, replacing the benzyl group with a 4-aminobutyl or a 6-aminohexyl chain resulted in ligands with high affinity and selectivity for the σ2 receptor. researchgate.netnih.gov Another highly potent and selective σ2 ligand, WC-59, was developed from the same lead compound. nih.gov These examples highlight how systematic modification of substituents on the azabicyclo[3.3.1]nonane core can lead to compounds with optimized pharmacological profiles.
| Compound | Ki (σ1) (nM) | Ki (σ2) (nM) | Selectivity (σ1/σ2) |
| N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl)N'-(2-methoxy-5-methylphenyl)carbamate | - | - | 31 nih.gov |
| WC-26 | - | 2.58 | 557 nih.gov |
| WC-59 | - | 0.82 | 2087 nih.gov |
Heterocyclic Analogues and Bioisosteric Replacements
In the exploration of structure-activity relationships (SAR) for compounds centered on the this compound scaffold, the synthesis and evaluation of heterocyclic analogues and bioisosteric replacements are critical strategies. These approaches aim to modulate the physicochemical properties, target affinity, selectivity, and pharmacokinetic profile of the parent molecule by substituting parts of the core structure with other groups that retain similar steric and electronic features.
A primary strategy involves the replacement of one or more carbon atoms within the bicyclic framework with heteroatoms such as oxygen, sulfur, or an additional nitrogen atom. This leads to the formation of related heterocyclic systems like oxa-, thia-, and diaza-bicyclo[3.3.1]nonanes. For instance, the substitution of the C3 carbon with an oxygen atom results in the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold. This modification can alter properties such as ring strain, electronic distribution, and hydrogen bonding capacity. The inclusion of an oxygen atom generally reduces the basicity compared to the all-nitrogen analogue. Similarly, 3,7-diheterabicyclo[3.3.1]nonane systems, where the carbons at positions 3 and 7 are replaced, have been extensively studied. Examples include 3-oxa-7-azabicyclo[3.3.1]nonan-9-one and 3-thia-7-azabicyclo[3.3.1]nonan-9-one, which serve as precursors to various substituted alcohols. researchgate.net
Conformational analysis of these analogues is crucial, as the bicyclo[3.3.1]nonane system can exist in several conformations, including chair-chair, boat-chair, and chair-boat forms. While the parent carbocyclic and the 3-azabicyclo[3.3.1]nonane systems often prefer a chair-chair conformation, the introduction of heteroatoms can shift this preference. For example, some 7-thia derivatives have been observed to exist in a chair-boat conformation. researchgate.net Protonated 3-azabicyclo[3.3.1]nonane has been noted to form a dihydrogen bond, which can influence its interaction with biological targets. rsc.org
Another key bioisosteric replacement is the use of the 9-azabicyclo[3.3.1]nonane (granatane) system as a more conformationally restricted analogue of simpler piperidine (B6355638) or azepane rings. In the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), constraining a piperidine core into a bridged azabicyclic scaffold like azabicyclo[3.2.1]octane or azabicyclo[3.3.1]nonane was found to be beneficial for potency. nih.govacs.org This strategy reduces the entropic penalty upon binding to the biological target. acs.org
The 3,7-diazabicyclo[3.3.1]nonane system, also known as bispidine, is another important heterocyclic analogue. researchgate.netnih.gov This scaffold is found in natural products like the nAChR ligand cytisine (B100878) and has been explored for its potential in developing novel subtype-selective nicotinic acetylcholine receptor (nAChR) ligands. nih.gov The introduction of a second nitrogen atom provides an additional site for substitution and potential interaction with the target protein.
The following table summarizes key heterocyclic analogues and bioisosteric replacements for the this compound scaffold.
| Scaffold Name | Structural Modification | Key Features and Rationale | Relevant Findings |
| 3-Oxa-9-azabicyclo[3.3.1]nonane | Replacement of C3 with an Oxygen atom. | Modifies ring electronics and reduces basicity. | Used as a scaffold for G-protein coupled receptor GPR119 agonists. |
| 3-Thia-9-azabicyclo[3.3.1]nonane | Replacement of C3 with a Sulfur atom. researchgate.net | Can alter conformational preference (e.g., to chair-boat). researchgate.net | Investigated for its stereochemical and conformational properties. researchgate.net |
| 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) | Replacement of C3 and C7 with Nitrogen atoms. nih.gov | Provides additional points for substitution and H-bonding. nih.gov | Scaffold for subtype-selective nAChR ligands. nih.gov |
| Azabicyclo[3.2.1]octane (Tropane) | Isomeric scaffold with a different ring fusion. | A common bioisosteric replacement for the granatane scaffold. | Found to be a beneficial replacement for piperidine in NAAA inhibitors, boosting potency. nih.gov |
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping and lead optimization are fundamental processes in medicinal chemistry aimed at discovering novel, patentable chemical entities with improved pharmacological profiles. nih.govresearchgate.net Starting from a lead compound like this compound, these strategies involve modifying the core structure (the scaffold) to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.comsygnaturediscovery.comdrugdevelopment.fi
One of the primary applications of scaffold hopping from the 9-azabicyclo[3.3.1]nonane core is to explore new chemical space while retaining the key pharmacophoric elements. chemrxiv.orgnih.govchemrxiv.org This can involve replacing the bicyclic system with another that maintains a similar spatial arrangement of functional groups. For example, in the development of neuromuscular blocking agents, the 9-azabicyclo[3.3.1]nonane (granatane) ring system was successfully used to replace the closely related 8-azabicyclo[3.2.1]octane (tropane) scaffold, yielding compounds with similar potency but altered pharmacokinetic profiles, such as ultrashort onset and duration of action.
Lead optimization often involves more subtle modifications to an existing scaffold. For derivatives of 9-azabicyclo[3.3.1]nonane, this can include the introduction of various substituents on the nitrogen atom or the carbocyclic ring. nih.gov In the development of σ2 receptor ligands, a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogues were synthesized. nih.gov This lead optimization campaign identified compounds with high potency and selectivity, demonstrating that modifications at the nitrogen bridge are well-tolerated and can be used to fine-tune receptor affinity. nih.gov
A common lead optimization strategy is "ring morphing" or constraining flexible substituents into a more rigid framework. As seen in the development of NAAA inhibitors, replacing a flexible piperidine-containing lead with a more rigid azabicyclo[3.2.1]octane scaffold led to a five-fold increase in potency. nih.gov Further optimization by exploring different substituents on this new scaffold ultimately led to a clinical candidate with superior pharmacological and pharmacokinetic properties. nih.govacs.org This illustrates how the 9-azabicyclo[3.3.1]nonane scaffold and its close relatives can be employed as part of a successful lead optimization strategy.
Patents related to 9-azabicyclo[3.3.1]nonane derivatives highlight their utility in various therapeutic areas, including as monoamine reuptake inhibitors and modulators of acetylcholine receptors. google.comgoogle.com The optimization efforts described in these documents often involve extensive exploration of substituents on the aryl ring linked to the bicyclic core, as well as modifications to the linker between these two moieties, to achieve the desired balance of activity and drug-like properties.
The following table outlines examples of lead optimization strategies applied to the 9-azabicyclo[3.3.1]nonane scaffold and its analogues.
| Lead Optimization Strategy | Example Application | Objective | Outcome |
| Scaffold Hopping (Isomeric Scaffold) | Replacement of 8-azabicyclo[3.2.1]octane with 9-azabicyclo[3.3.1]nonane. | To alter pharmacokinetic profile while maintaining potency for neuromuscular blocking agents. | Resulted in potent agents with ultrashort duration of action. |
| N-Substitution | Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates. nih.gov | To improve affinity and selectivity for σ2 receptors. nih.gov | Identified ligands with nanomolar potency and high selectivity over σ1 receptors. nih.gov |
| Ring System Constraint (Scaffold Hopping) | Replacing a piperidine moiety with a rigid azabicyclo[3.2.1]octane scaffold. nih.govacs.org | To improve potency for NAAA inhibitors by reducing conformational flexibility. nih.govacs.org | Led to a ~5-fold boost in potency compared to the parent piperidine hit. nih.gov |
| Substituent Modification | Exploration of various aryl substituents on 3-aryloxy-9-azabicyclo[3.3.1]nonane derivatives. google.comgoogle.com | To optimize monoamine reuptake inhibition and overall drug-like properties. | Led to the identification of potent and selective monoamine reuptake inhibitors. google.com |
Pharmacological Investigations and Preclinical Target Engagement
Receptor Binding Affinity and Selectivity Profiling (In Vitro)
Dopamine (B1211576) Receptor Subtypes (D2, D3) Ligand Interactions
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been investigated for their interaction with dopamine D2 and D3 receptors. Structure-activity relationship (SAR) studies have shown that modifications to this core structure can significantly alter binding affinity and selectivity. For instance, replacing the piperidine (B6355638) ring in the D2-selective antagonist L741,626 with a tropane (B1204802) ring, a structurally related bicyclic amine, led to a reversal of selectivity, favoring the D3 receptor. nih.gov One such analog demonstrated a 10-fold increase in affinity for the D3 receptor (Ki = 15.5 nM) and a 3-fold decrease in affinity for the D2 receptor (Ki = 33.4 nM). nih.gov
Further modifications, particularly at the N-substituent and aryl ring, have yielded ligands with high affinity for both D2 and D3 receptors. The introduction of a 3-benzofurylmethyl substituent resulted in compounds with low nanomolar affinities at both receptor subtypes (Ki(D2R/D3R) = 1.7:0.34 nM), a significant 470-fold improvement in D3 receptor binding affinity compared to the parent ligand. nih.gov These findings highlight the sensitivity of the dopamine receptor binding site to the spatial arrangement of pharmacophoric elements, which is influenced by the rigid bicyclic nonane (B91170) framework. nih.gov
While direct receptor binding is crucial, some derivatives also interact with the dopamine transporter (DAT). A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were found to be less potent than cocaine at the DAT, with Ki values in the micromolar range (2-14 µM). This suggests that the cocaine-binding site at the DAT is sensitive to structural changes in the bicyclic framework.
| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Tropane analog of L741,626 | 33.4 | 15.5 | nih.gov |
| 3-Benzofurylmethyl-substituted analog | 1.7 | 0.34 | nih.gov |
Sigma Receptor Subtypes (σ1, σ2) Ligand Interactions and Selectivity
The 9-azabicyclo[3.3.1]nonan-3-ol scaffold has proven to be a valuable template for developing highly potent and selective ligands for sigma receptors, particularly the σ2 subtype. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated, leading to the identification of compounds with exceptional affinity and selectivity. nih.gov
Among these, the compounds WC-26 and WC-59 stand out. WC-59, in particular, exhibits a very high affinity for the σ2 receptor with a Ki of 0.82 nM and a remarkable 2087-fold selectivity over the σ1 receptor. nih.gov Similarly, WC-26 shows high potency at the σ2 receptor (Ki = 2.58 nM) with a 557-fold selectivity against the σ1 receptor. nih.gov These findings underscore the potential of the 9-azabicyclo[3.3.1]nonane framework in designing selective σ2 receptor ligands. nih.govnih.gov
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ1/σ2) | Reference |
|---|---|---|---|---|
| WC-26 | 1436 | 2.58 | 557 | nih.gov |
| WC-59 | 1712 | 0.82 | 2087 | nih.gov |
Cholinergic System Modulation (Anticholinergic, Antimuscarinic Activities)
Derivatives of 9-azabicyclo[3.3.1]nonane have been identified as modulators of the cholinergic system, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). google.com Patent literature reveals that certain 9-azabicyclo[3.3.1]non-2-ene derivatives function as cholinergic ligands at nicotinic ACh receptors. google.com Additionally, 3-arylthio-9-azabicyclo[3.3.1]nonane derivatives have been reported as modulators of acetylcholine receptors. google.com These interactions suggest that compounds based on this scaffold could have applications in conditions where cholinergic signaling is dysregulated. google.com Some bicyclononane derivatives have been developed as α7 nAChR agonists. nih.gov
Serotonin (B10506) Receptor Interactions (e.g., 5-HT3, 5-HT4)
The 9-azabicyclo[3.3.1]nonane framework is a key structural feature in some serotonin receptor ligands. Interestingly, while this scaffold can be adapted to target serotonin receptors, it can also be modified to avoid them, thereby increasing selectivity for other targets. For example, a series of N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl)carbamates were found to have low affinity for both 5-HT3 and 5-HT4 receptors. researchgate.net
Conversely, structural modifications of known serotonin receptor ligands have utilized the 9-azabicyclo[3.3.1]nonane core. The development of sigma-2 selective ligands was initiated from the structure of BIMU-1, a non-selective 5-HT3/5-HT4 ligand. By incorporating the 9-azabicyclo[3.3.1]nonane (granatane) structure, researchers were able to optimize sigma-2 receptor affinity while significantly reducing binding to serotonin receptors. researchgate.net However, other derivatives, such as N-3389 (endo-3,9-dimethyl-3,9-diazabicyclo google.comgoogle.comgoogle.comnon-7-yl 1H-indazole-3-carboxamide dihydrochloride), have been shown to act as potent antagonists at both 5-HT3 (pKi = 8.77) and 5-HT4 receptors. nih.gov This demonstrates the versatility of the bicyclic scaffold in modulating serotonergic activity.
Preclinical Biological Activity in Model Systems
Neuropharmacological Effects of 9-Azabicyclo[3.3.1]nonan-3-ol Derivatives
The diverse receptor binding profile of 9-azabicyclo[3.3.1]nonan-3-ol derivatives translates into a range of neuropharmacological effects observed in preclinical models. A significant area of investigation is their role as monoamine reuptake inhibitors. Derivatives have been shown to inhibit the reuptake of serotonin, noradrenaline, and dopamine in cells transfected with the respective human transporters. This activity suggests potential therapeutic applications in the treatment of depression, anxiety disorders, and other conditions responsive to monoamine reuptake inhibition.
Furthermore, the chemosensitizing properties of selective σ2 receptor ligands based on this scaffold have been explored. The compound WC-26 was found to significantly enhance the cytotoxic effects of the chemotherapy agent doxorubicin (B1662922) in both mouse and human breast tumor cell lines in vitro. nih.gov This suggests a potential role for these compounds as adjuncts in cancer therapy. nih.gov
Anticancer Activity in Cell Lines (e.g., Cytotoxicity Assays)
Derivatives of the 9-azabicyclo[3.3.1]nonane framework have demonstrated notable cytotoxic effects against various cancer cell lines. These studies are crucial for identifying lead compounds for further anticancer drug development.
One area of investigation involves 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones. A study evaluating these compounds against human liver cancer cell lines (HepG2) found that the nature of the substituent on the aryl rings significantly influences antiproliferative activity. scirp.org Specifically, a derivative with a fluoro substitution at the para position of the phenyl rings exhibited potent activity, with a half-maximal inhibitory concentration (IC50) of 3.76 µg/mL. scirp.org Further investigation into the mechanism suggested that this compound inhibits HepG2 cell proliferation by inducing apoptotic cell death. scirp.org In general, halogen-substituted compounds in this series showed stronger cytotoxicity compared to those with electron-donating groups like methyl or methoxy. scirp.org
Another class of derivatives, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates, has been explored for its interaction with sigma-2 (σ2) receptors, which are overexpressed in many tumor cells. nih.gov The compound WC-26, a potent σ2 receptor ligand, was shown to significantly enhance the cytotoxic effects of the conventional chemotherapy drug doxorubicin in mouse breast tumor (EMT-6) and human tumor (MDA-MB435) cell lines in vitro. nih.govnih.gov This chemosensitization effect highlights the potential of these compounds to be used in combination therapies. nih.gov While WC-26 itself showed some modest antitumor activity as a single agent in a mouse pancreatic tumor model, its primary potential appears to be as an adjunct to existing chemotherapeutics. nih.gov
Table 1: Cytotoxicity of selected 9-Azabicyclo[3.3.1]nonane Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | Finding | Reference |
|---|---|---|---|---|
| 2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone (Compound 12) | HepG2 (Human Liver Cancer) | MTT Assay | IC50 = 3.76 µg/mL | scirp.org |
| WC-26 | EMT-6 (Mouse Breast Tumor), MDA-MB435 (Human Tumor) | Cytotoxicity Assay | Significantly enhances doxorubicin's cytotoxicity | nih.govnih.gov |
Antimicrobial Efficacy Studies
The 9-azabicyclo[3.3.1]nonane scaffold has also been utilized to develop agents with antimicrobial properties. Studies have demonstrated efficacy against a range of both bacterial and fungal pathogens.
For instance, a series of N-hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their corresponding oximes were screened for their in vitro antibiotic effects using the disc diffusion method. asianpubs.orgresearchgate.net These compounds were tested against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as fungi like Aspergillus flavus and Rhizopus. asianpubs.orgresearchgate.net The results indicated that the inhibitory effects of these compounds were significant and comparable in magnitude to standard antibiotics like chloramphenicol (B1208) and antifungals like ketoconazole (B1673606) at the tested concentrations. asianpubs.org
In a different study, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones with halogen substitutions showed excellent inhibitory potency against a spectrum of microbial organisms. scirp.org Their efficacy was determined by measuring the minimum inhibitory concentration (MIC), with some compounds showing activity at concentrations as low as 6.25 µg/mL. scirp.org
Table 2: Antimicrobial Activity of selected 9-Azabicyclo[3.3.1]nonane Derivatives
| Compound Class | Test Organisms | Method | Key Finding | Reference |
|---|---|---|---|---|
| N-hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their oximes | Bacteria (e.g., S. aureus, E. coli) and Fungi (e.g., A. flavus, Rhizopus) | Disc Diffusion | Inhibitory zones comparable to standard antibiotics/antifungals. | asianpubs.orgresearchgate.net |
| Halogen-substituted 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones | Various bacterial and fungal strains | Twofold Dilution (MIC) | Excellent inhibitory potency (MIC range: 6.25 - 25.5 µg/mL). | scirp.org |
Receptor-Mediated Physiological Responses (In Vitro and Preclinical Ex Vivo Models)
A significant body of research on 9-azabicyclo[3.3.1]nonan-3-ol derivatives has centered on their ability to bind to specific protein receptors, which is fundamental to their mechanism of action.
As mentioned previously, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been developed as high-affinity ligands for the σ2 receptor. nih.gov The compounds WC-26 and WC-59 were identified as particularly potent σ2 receptor ligands, with Ki values of 2.58 nM and 0.82 nM, respectively. nih.govnih.gov They also showed high selectivity for the σ2 receptor over the σ1 subtype. nih.govnih.gov In vitro direct saturation binding studies using membrane preparations from murine EMT-6 solid breast tumors were conducted with a radiolabeled version of WC-59, [18F]WC-59. nih.gov These experiments confirmed a high binding affinity (Kd ≈ 2 nM) and a high density of σ2 receptors in the tumor tissue, validating the target for potential imaging and therapeutic applications. nih.gov
The 9-azabicyclo[3.3.1]nonane scaffold has also been incorporated into ligands for other receptors. For example, 9-methyl-3,9-diazabicyclo[3.3.1]nonane derivatives were synthesized and evaluated for their affinity to the α7 nicotinic acetylcholine receptor (nAChR), though they showed significantly diminished affinity compared to analogs with a 1,4-diazabicyclo[3.2.2]nonane core. mdpi.com
Table 3: Receptor Binding Affinities of selected 9-Azabicyclo[3.3.1]nonane Derivatives
| Compound | Receptor Target | Binding Constant | Model | Reference |
|---|---|---|---|---|
| WC-59 | σ2 Receptor | Ki = 0.82 nM | Rat liver homogenates | nih.govnih.gov |
| WC-26 | σ2 Receptor | Ki = 2.58 nM | Rat liver homogenates | nih.govnih.gov |
| [18F]WC-59 | σ2 Receptor | Kd ≈ 2 nM | EMT-6 mouse breast tumor membranes | nih.govnih.gov |
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities is critical in preclinical development. For derivatives of endo-9-azabicyclo[3.3.1]nonan-3-ol, several studies have begun to characterize these pharmacokinetic and pharmacodynamic parameters.
Blood-Brain Barrier Permeation Studies in Preclinical Models
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier formed by brain endothelial cells, which strictly regulates the passage of substances from the bloodstream into the brain. mdpi.comnih.gov Preclinical evaluation of BBB permeation often uses in vitro models (such as Transwell assays with co-cultures of endothelial cells, pericytes, and astrocytes) or in vivo animal models. mdpi.comemulatebio.com
For derivatives of 9-azabicyclo[3.3.1]nonane, BBB permeation has been a key consideration in the development of PET imaging agents for the brain. researchgate.netupenn.edu The development of radiolabeled σ2 receptor ligands, for instance, was aimed at creating tracers for CNS imaging studies. researchgate.net One such study reported a radioligand that displayed high brain uptake and a high brain-to-blood ratio in male ICR mice, indicating successful BBB penetration. researchgate.net In another study, PET imaging in C57BL/6J mice with a different σ2 receptor radiotracer, [11C]-(±)-7, showed it was widely distributed in the brain with high uptake in the cerebral cortex and hypothalamus. upenn.edu These findings demonstrate that the 9-azabicyclo[3.3.1]nonane scaffold can be incorporated into molecules capable of crossing the BBB, making it a promising framework for CNS drug discovery.
Metabolic Stability and Active Metabolite Formation (Preclinical)
The metabolic fate of a drug candidate influences its efficacy and duration of action. Preclinical studies investigate how compounds are transformed by metabolic enzymes, often leading to inactivation and clearance, but sometimes resulting in the formation of active metabolites.
For 9-azabicyclo[3.3.1]nonane derivatives, a common metabolic transformation is the modification of the substituent at the nitrogen atom. For example, N-benzyl groups, which are often used as protecting groups during synthesis, can be removed in vivo to yield the corresponding secondary amine. jst.go.jpgoogle.com This debenzylation is a known metabolic pathway. It is plausible that such transformations could lead to the formation of active metabolites. Research on 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one suggests that it may undergo metabolic transformations that lead to the formation of active metabolites which then exert biological effects. The reduction of the ketone at the 3-position to an alcohol is another potential metabolic step, which in the case of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, leads to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, a compound with enhanced neuropharmacological effects.
Biodistribution Studies of Radioligands in Preclinical Imaging
Biodistribution studies using radiolabeled compounds are essential for visualizing where a drug candidate accumulates in the body. These studies are particularly important for assessing target engagement in tumors and potential off-target effects.
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were developed as potential PET imaging agents for σ2 receptors, which are abundant in proliferating tumor cells. nih.gov The biodistribution of one such radioligand, [18F]WC-59, was investigated in female BALB/c mice bearing EMT-6 breast tumors. nih.gov While the in vitro binding affinity was high, the in vivo studies showed that the tracer did not demonstrate superior tumor uptake compared to existing 18F-labeled σ2 receptor ligands. nih.govnih.gov There was notable uptake in the tumor, but also significant accumulation in other organs such as the liver, kidneys, and lungs, indicating that further optimization would be needed to improve its tumor-to-background ratio for clinical imaging applications. nih.gov
Applications in Drug Discovery and Development Academic Perspective
Endo-9-azabicyclo[3.3.1]nonan-3-ol as a Versatile Synthetic Intermediate
The unique conformational rigidity and inherent chirality of this compound make it a highly valued intermediate in synthetic chemistry. Its utility spans the creation of complex molecules for both agricultural and medicinal applications.
Precursor for Agrochemical and Medicinal Compounds
This compound derivatives are recognized as valuable intermediates in the production of agrochemicals and medicines. patsnap.comgoogle.com The synthesis of these derivatives often starts from a 9-azabicyclo[3.3.1]nonan-3-one precursor. patsnap.comgoogle.com For instance, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol can be synthesized by the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. google.com This highlights the role of the parent alcohol as a foundational element for further chemical modification. The development of efficient synthetic methods, such as using ruthenium complexes as catalysts for hydrogenation, has made the production of these intermediates more cost-effective and environmentally friendly. patsnap.comgoogle.com This accessibility is crucial for the broader application of this scaffold in creating novel compounds with potential biological activity. google.com
Development of Novel Therapeutic Agents Based on the Scaffold
The 9-azabicyclo[3.3.1]nonane framework is a key pharmacophore in the design of various therapeutic agents. Its derivatives have shown promise in treating a range of conditions, particularly those affecting the central nervous system.
Design of Ligands for Central Nervous System (CNS) Disorders
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold are being investigated as monoamine reuptake inhibitors. epo.orggoogle.com These compounds can inhibit the reuptake of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576), which are crucial for regulating mood and emotion. google.com This mechanism of action makes them promising candidates for the treatment of depression and anxiety disorders. google.com Research has shown that these derivatives can be effective in preclinical models of depression. The rigid structure of the scaffold is believed to contribute to the high affinity and selectivity of these compounds for monoamine transporters.
Exploration of Anticancer Chemotherapeutics
The versatility of the 9-azabicyclo[3.3.1]nonane scaffold extends to the field of oncology. While direct evidence for the anticancer activity of this compound itself is not detailed in the provided results, the broader class of 9-azabicyclo[3.3.1]nonane derivatives has been explored for potential anticancer properties. For instance, water-soluble trans-platinum complexes incorporating such bicyclic amines have been investigated for their anti-cancer activity. google.com
Agents for Pain Modulation and Mood Regulation
The role of 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors also positions them as potential agents for pain management. google.com There is emerging evidence for their application in treating chronic pain, likely through their action on the central nervous system. By modulating the levels of key neurotransmitters, these compounds can influence pain perception and processing pathways. This dual potential in addressing both mood disorders and pain makes this scaffold a particularly attractive target for further drug development.
Advanced Research Tools and Probes
Derivatives of this compound have proven to be valuable scaffolds in the development of sophisticated research tools for probing biological systems. These tools, including radioligands and chemosensitization agents, are instrumental in academic research for characterizing receptor pharmacology and investigating novel therapeutic strategies in preclinical settings.
Radioligands for Receptor Characterization (In Vitro and Preclinical In Vivo)
The this compound framework has been successfully utilized to synthesize highly potent and selective radioligands for the characterization of sigma-2 (σ2) receptors. These receptors are of significant interest in various fields of medical research, particularly oncology, due to their overexpression in numerous tumor cell lines.
A notable example is the development of [¹⁸F]WC-59, a radiolabeled analog derived from an N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate. nih.gov This radioligand was synthesized through a nucleophilic substitution of a mesylate precursor with [¹⁸F]fluoride. nih.gov In vitro binding studies using membrane preparations from murine EMT-6 solid breast tumors demonstrated that [¹⁸F]WC-59 binds specifically and with high affinity to σ2 receptors, exhibiting a dissociation constant (Kd) of approximately 2 nM. nih.govnih.gov
Further characterization of the non-radioactive precursor, WC-59, revealed its high potency and selectivity for the σ2 receptor. nih.gov These findings underscore the utility of the this compound scaffold in creating powerful research tools for the in vitro quantification and characterization of σ2 receptors.
Biodistribution studies of [¹⁸F]WC-59 were also conducted in mice bearing EMT-6 tumors. nih.gov While the tracer showed good in vitro binding properties, the in vivo studies indicated that it was not superior to other existing ¹⁸F-labeled σ2 receptor ligands for potential use in clinical positron emission tomography (PET) imaging. nih.govnih.gov Nevertheless, its high in vitro affinity and selectivity make it a valuable tool for preclinical receptor research. nih.gov
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (Ki of σ1/σ2 ratio) |
|---|---|---|---|
| WC-59 | σ2 | 0.82 nM | 2,087 |
| WC-59 | σ1 | - |
Chemosensitization Agents in Preclinical Cancer Models
Beyond their use as imaging probes, derivatives of this compound have been investigated as agents that can enhance the efficacy of conventional chemotherapy drugs. This application is particularly relevant in the context of σ2 receptor ligands, as these receptors are implicated in cell death pathways and their modulation can influence tumor cell sensitivity to cytotoxic treatments.
One such derivative, WC-26, has been evaluated for its ability to act as a chemosensitization agent. nih.gov In preclinical studies, the effect of WC-26 on the cytotoxicity of the widely used chemotherapy drug doxorubicin (B1662922) was assessed in vitro using two different cancer cell lines: the mouse breast tumor cell line EMT-6 and the human tumor cell line MDA-MB435. nih.govnih.gov
The results of these studies demonstrated that WC-26 significantly enhanced the ability of doxorubicin to kill both types of tumor cells in culture. nih.govnih.gov This suggests that WC-26 has the potential to be a useful chemosensitizer, which could be co-administered with standard chemotherapeutic agents to improve their anti-cancer activity. nih.govnih.gov These findings highlight the therapeutic potential of targeting the σ2 receptor with ligands based on the this compound structure to overcome drug resistance or to lower the required doses of cytotoxic drugs.
| Compound | Chemotherapy Agent | Cancer Cell Lines | Observed Effect |
|---|---|---|---|
| WC-26 | Doxorubicin | EMT-6 (mouse breast tumor) | Greatly increased the ability of doxorubicin to kill tumor cells in vitro. nih.govnih.gov |
| WC-26 | Doxorubicin | MDA-MB435 (human tumor) | Greatly increased the ability of doxorubicin to kill tumor cells in vitro. nih.govnih.gov |
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Stereocontrol
The synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol and its derivatives has traditionally involved methods such as the reduction of the corresponding ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, using reagents like sodium borohydride (B1222165). google.comgoogle.com However, emerging research focuses on more efficient and stereoselective approaches.
A significant advancement is the use of ruthenium complex catalysts for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This method offers a more cost-effective and simplified process with minimal waste products compared to traditional methods that use boron-based reductants. google.compatsnap.com For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in the presence of a ruthenium catalyst can produce the endo-isomer with high selectivity. patsnap.com
Another area of development is the enzymatic resolution of racemic mixtures. The use of lipases, such as that from Candida rugosa, has been successful in the kinetic resolution of racemic diols of 9-azabicyclo[3.3.1]nonane, allowing for the isolation of specific enantiomers. researchgate.net This is crucial for studying the stereospecific interactions of these compounds with biological targets.
Recent synthetic protocols also detail the preparation of the precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, through a Mannich reaction, which can be followed by reduction to yield the endo-alcohol. orgsyn.orgresearchgate.net The subsequent debenzylation is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) to yield the core scaffold, this compound. google.com
Table 1: Comparison of Synthetic Methods for endo-9-azabicyclo[3.3.1]nonan-3-ol Derivatives
| Method | Reagent/Catalyst | Precursor | Key Advantage |
|---|---|---|---|
| Borohydride Reduction | Sodium Borohydride | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Well-established method google.comgoogle.com |
| Catalytic Hydrogenation | Ruthenium Complex | 9-Azabicyclo[3.3.1]nonan-3-one derivative | Cost-effective, reduced waste google.compatsnap.com |
| Enzymatic Resolution | Candida rugosa Lipase | Racemic diols of 9-azabicyclo[3.3.1]nonane | Enantiomeric separation researchgate.net |
Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry is becoming an indispensable tool in the exploration of the 9-azabicyclo[3.3.1]nonane scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling are being employed to predict the biological activity of new derivatives and to design novel compounds with desired properties.
These computational approaches allow researchers to understand how modifications to the bicyclic framework affect its interaction with biological targets. For example, modeling can predict the binding affinity of different substituted analogues to specific receptors, guiding synthetic efforts towards more potent and selective compounds. The development of isotopically labelled forms, such as with 18F, for use as diagnostic tools and in vivo receptor imaging, also benefits from these predictive models. google.com
Exploration of New Biological Targets and Polypharmacology
While derivatives of the 9-azabicyclo[3.3.1]nonane skeleton are known for their activity as monoamine reuptake inhibitors and ligands for sigma receptors, the exploration for new biological targets is a vibrant area of research. nih.govepo.org The structural rigidity and chiral nature of this scaffold make it an attractive starting point for designing ligands for a variety of receptors and enzymes.
Recent studies have identified derivatives of 9-azabicyclo[3.3.1]nonane as potent ligands for σ2 receptors, which are overexpressed in many tumor cells. nih.govnih.gov For example, the compound WC-26, a derivative of 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate, has been shown to enhance the cytotoxicity of doxorubicin (B1662922) in breast cancer cell lines, indicating its potential as a chemosensitizer. nih.govnih.gov
The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is also being applied to this class of compounds. This approach is particularly relevant for complex diseases where modulating a single target may not be sufficient. The versatility of the 9-azabicyclo[3.3.1]nonane scaffold allows for the incorporation of various functional groups to achieve a desired multi-target activity profile.
Table 2: Selected Biological Targets for 9-Azabicyclo[3.3.1]nonane Derivatives
| Compound Class | Target | Potential Application | Reference |
|---|---|---|---|
| Phenylcarbamate analogs | σ2 Receptors | Cancer Chemosensitization | nih.govnih.gov |
| Aryloxy derivatives | Monoamine Transporters | CNS Disorders | epo.org |
| Thio-bridged aryl derivatives | Acetylcholine (B1216132) Receptors | Neurological Disorders | google.com |
Integration of Omics Technologies in Mechanistic Studies for Compound Action
To fully understand the biological effects of this compound and its derivatives, researchers are beginning to integrate "omics" technologies (genomics, proteomics, metabolomics) into their mechanistic studies. These technologies provide a global view of the cellular changes that occur in response to compound treatment.
For instance, proteomics can identify the proteins that directly bind to a new derivative, helping to uncover novel biological targets. Metabolomics can reveal changes in cellular metabolism, providing insights into the downstream effects of target engagement. This systems-level understanding is crucial for elucidating the complete mechanism of action and for identifying potential biomarkers for efficacy. While specific applications of omics to this compound are still emerging, this approach holds significant promise for future research in this area.
Q & A
Q. Key Considerations :
- Catalyst choice impacts stereochemical outcomes. Ru complexes favor endo selectivity, while Al-based methods require post-reduction steps to remove protecting groups.
- Reaction monitoring via TLC or GC-MS is critical to confirm intermediate conversions.
Basic: How is the stereochemical configuration of this compound confirmed using crystallographic methods?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX software suite (e.g., SHELXL) refines crystallographic data to determine bond angles, torsion angles, and spatial arrangement of substituents . For example:
- In structurally analogous compounds (e.g., 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol), SCXRD revealed chair-boat conformations, with axial/equatorial substituent orientations critical for validating stereochemistry .
- Refinement protocols involve iterative cycles of electron density mapping and thermal parameter adjustments to resolve disorder or twinning .
Q. Methodology :
- Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate).
- Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.
- Use Olex2 or CrysAlisPro for data integration and SHELXL for refinement .
Advanced: What strategies resolve contradictions in stereochemical outcomes from different hydrogenation protocols?
Answer:
Discrepancies in endo/exo ratios often arise from reaction conditions or catalyst steric effects. Strategies include:
- Kinetic vs. thermodynamic control : Ru catalysts favor kinetic endo products, while prolonged heating may shift equilibria toward thermodynamically stable forms .
- Protecting group manipulation : Benzyl or phthalimido groups (e.g., in 9-benzyl derivatives) can sterically direct hydrogenation to favor specific isomers, as shown in carbamate derivative syntheses .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to rationalize stereoselectivity trends.
Case Study :
A study on 3-thia-7-azabicyclo[3.3.1]nonan-9-one derivatives demonstrated that Grignard reagent addition to ketones produced axial alcohols due to pseudoallylic strain, validated via SCXRD .
Advanced: How does conformational analysis using NMR and X-ray diffraction inform the compound's biological activity?
Answer:
Conformational flexibility impacts receptor binding. For example:
- NMR spectroscopy : Variable-temperature ¹H and ¹³C NMR of N-nitroso derivatives revealed low N-N rotational barriers (12–15 kcal/mol) due to nonplanar nitrosamino moieties, influencing metabolic stability .
- X-ray data : Antiarrhythmic 3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate adopted a chair-chair conformation, enhancing interactions with cardiac ion channels .
Q. Methodological Workflow :
Perform NOESY experiments to identify through-space proton correlations.
Compare experimental NMR shifts with computed (e.g., ACD/Labs) spectra for conformational validation.
Correlate SCXRD-derived torsion angles with in vitro activity data (e.g., IC₅₀ values).
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, the hydroxyl proton appears as a broad singlet (~δ 2.5–3.5 ppm), while bridgehead carbons resonate at δ 40–60 ppm .
- IR spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) groups.
- Mass spectrometry (HRMS) : Validates molecular formula (C₈H₁₅NO, [M+H]⁺ = 142.1232) .
Q. Protocol :
- Dissolve the compound in CDCl₃ or DMSO-d₆ for NMR.
- Use ESI+ mode for HRMS with internal calibration (e.g., NaTFA).
Advanced: How to design experiments to study structure-activity relationships (SAR) of derivatives in pharmacological contexts?
Answer:
Step 1: Derivative Synthesis
Q. Step 2: Pharmacological Screening
Q. Step 3: Data Correlation
- Use QSAR models (e.g., CoMFA) to link steric/electronic descriptors (e.g., logP, polar surface area) with activity.
Case Example :
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate suppressed ventricular tachycardia in 83% of test subjects, attributed to its chair-chair conformation enhancing sodium channel blockade .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
